molecular formula C21H27N3O2S B2622508 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 481655-47-4

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2622508
CAS No.: 481655-47-4
M. Wt: 385.53
InChI Key: LTROCUZSCUUXGU-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving a suitable diketone and an amidine derivative under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a benzyl halide.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the intermediate with a suitable thiol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thioether linkage and pyrimidinone core may also contribute to its binding affinity and specificity. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-methylpyrimidin-4(3H)-one: Similar structure with a methyl group instead of a propyl group.

    2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethylpyrimidin-4(3H)-one: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-2-6-18-14-19(25)23-21(22-18)27-15-20(26)24-11-9-17(10-12-24)13-16-7-4-3-5-8-16/h3-5,7-8,14,17H,2,6,9-13,15H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTROCUZSCUUXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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